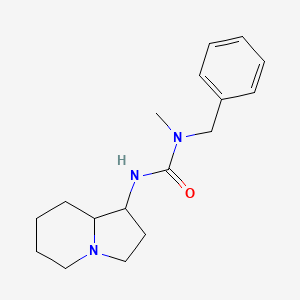![molecular formula C16H23ClN2O B7565594 1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]butan-1-one](/img/structure/B7565594.png)
1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]butan-1-one, also known as 4-Chloroethcathinone or 4-CEC, is a synthetic cathinone that belongs to the class of designer drugs. It is a stimulant and a psychoactive substance that has gained popularity among drug users due to its euphoric effects. However,
Mécanisme D'action
The mechanism of action of 4-CEC is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, similar to other cathinones. This leads to an increase in dopamine levels in the brain, which is responsible for its psychoactive effects.
Biochemical and Physiological Effects
4-CEC has been shown to have several biochemical and physiological effects. In vitro studies have shown that it has a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This suggests that 4-CEC has the potential to affect dopamine levels in the brain, leading to its psychoactive effects.
In vivo studies have shown that 4-CEC has stimulant effects similar to those of other cathinones, such as methcathinone and mephedrone. These effects include increased locomotor activity, hyperthermia, and increased heart rate and blood pressure. These studies have also shown that 4-CEC has a dose-dependent effect on these parameters.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-CEC in lab experiments include its high potency and selectivity for the dopamine transporter. This makes it a useful tool for studying the effects of dopamine on the brain and behavior. However, the limitations of using 4-CEC in lab experiments include its potential for abuse and its unknown long-term effects on the brain and behavior.
Orientations Futures
There are several future directions for research on 4-CEC. One direction is to study its long-term effects on the brain and behavior, as well as its potential for abuse. Another direction is to investigate its potential therapeutic uses, such as in the treatment of attention deficit hyperactivity disorder (ADHD) and depression. Additionally, more research is needed to understand the mechanism of action of 4-CEC and its effects on other neurotransmitter systems in the brain.
Méthodes De Synthèse
The synthesis of 4-CEC involves the reaction of 4-chlorobenzyl chloride with 1,4-diazepan-1-ylbutan-1-one in the presence of a base. The resulting product is then purified and crystallized to obtain pure 4-CEC. This synthesis method has been reported in several scientific journals and is widely used by researchers.
Applications De Recherche Scientifique
4-CEC has been used in various scientific research applications, including in vitro and in vivo studies. In vitro studies have shown that 4-CEC has a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This suggests that 4-CEC has the potential to affect dopamine levels in the brain, leading to its psychoactive effects.
In vivo studies have shown that 4-CEC has stimulant effects similar to those of other cathinones, such as methcathinone and mephedrone. These effects include increased locomotor activity, hyperthermia, and increased heart rate and blood pressure. These studies have also shown that 4-CEC has a dose-dependent effect on these parameters.
Propriétés
IUPAC Name |
1-[4-[(4-chlorophenyl)methyl]-1,4-diazepan-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-2-4-16(20)19-10-3-9-18(11-12-19)13-14-5-7-15(17)8-6-14/h5-8H,2-4,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPHAKPSPGQFLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCN(CC1)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide](/img/structure/B7565520.png)
![2-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7565529.png)

![N-[3-(dimethylamino)-3-oxopropyl]-2-methyl-2,3-dihydroindole-1-carboxamide](/img/structure/B7565540.png)
![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine-4-carboxamide](/img/structure/B7565554.png)
![4-[1-(2,6-Difluorophenyl)ethyl]piperazin-2-one](/img/structure/B7565558.png)

![5-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)benzoic acid](/img/structure/B7565575.png)
![2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-N-methyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7565585.png)


![N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B7565604.png)
![1-(furan-2-carbonyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]piperidine-2-carboxamide](/img/structure/B7565608.png)
